molecular formula C5H10ClN3OS B6197666 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride CAS No. 2680528-60-1

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride

Cat. No.: B6197666
CAS No.: 2680528-60-1
M. Wt: 195.7
InChI Key:
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Description

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the thiadiazole ring. This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under controlled conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with methoxymethyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Methanamine Group: The final step involves the introduction of the methanamine group. This can be achieved by reacting the intermediate with formaldehyde and ammonium chloride under acidic conditions to form the desired product.

    Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as halides or amines.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal properties. This compound may be explored for use in crop protection.

    Material Science: The compound’s unique chemical structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease processes. For example, it could inhibit the growth of cancer cells by interfering with DNA synthesis or repair mechanisms. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride can be compared with other thiadiazole derivatives such as:

    1-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride: This compound has a similar structure but differs in the position of the methoxymethyl group on the thiadiazole ring.

    1-[1-(methoxymethyl)cyclopentyl]methanamine hydrochloride: This compound contains a cyclopentyl ring instead of a thiadiazole ring, which may result in different chemical and biological properties.

Properties

CAS No.

2680528-60-1

Molecular Formula

C5H10ClN3OS

Molecular Weight

195.7

Purity

95

Origin of Product

United States

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